2-Propanamine, N,N'-(oxydi-2,1-ethanediyl)bis-
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Overview
Description
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- is a chemical compound with the molecular formula C16H36N2O. It is also known by its IUPAC name, N,N’-(oxydi-2,1-ethanediyl)bis(N-isopropyl-2-propanamine) . This compound is characterized by its two isopropylamine groups connected via an ethylene oxide bridge, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- typically involves the reaction of diethylene glycol with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper or cobalt on amorphous silica or alumina . The reaction proceeds as follows:
- Diethylene glycol is reacted with isopropylamine.
- The mixture is heated under reflux conditions.
- The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts helps in achieving higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated amines and other derivatives.
Scientific Research Applications
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyurethane foams.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- involves its role as a catalyst in various chemical reactions. The compound facilitates the formation of polymeric structures by promoting the reaction between monomers. It acts on molecular targets such as hydroxyl and isocyanate groups, enabling the formation of urethane linkages in polyurethane foams .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Another compound with a similar ethylene oxide bridge but with morpholine groups instead of isopropylamine.
Bis(2-dimethylaminoethyl)ether: Contains dimethylamino groups instead of isopropylamine.
Uniqueness
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- is unique due to its specific structure that combines the properties of isopropylamine and ethylene oxide. This combination allows it to act as an effective catalyst in polymerization reactions without causing cross-linking, making it highly valuable in the production of flexible polyester foams and other materials .
Properties
CAS No. |
42977-68-4 |
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Molecular Formula |
C10H24N2O |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
N-[2-[2-(propan-2-ylamino)ethoxy]ethyl]propan-2-amine |
InChI |
InChI=1S/C10H24N2O/c1-9(2)11-5-7-13-8-6-12-10(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
OKNVUKWJUTVFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOCCNC(C)C |
Origin of Product |
United States |
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